Epsilon-Aminocaproic Acid-d10 Hydrochloride is a deuterated derivative of epsilon-Aminocaproic Acid, characterized by the replacement of ten hydrogen atoms with deuterium. This compound is primarily utilized in scientific research due to its unique properties and applications in various biochemical studies. Epsilon-Aminocaproic Acid-d10 Hydrochloride is classified as an antifibrinolytic agent, meaning it inhibits the breakdown of fibrin in blood clots, making it significant in medical and biochemical research contexts.
The compound is synthesized through deuteration processes involving epsilon-Aminocaproic Acid, which can be sourced from various chemical suppliers specializing in isotopically labeled compounds. The chemical is cataloged under the CAS number 1246819-49-7 and has been made available for research purposes by several vendors.
Epsilon-Aminocaproic Acid-d10 Hydrochloride falls under the category of stable isotope-labeled compounds. It is specifically classified as an antifibrinolytic agent, which inhibits the activity of enzymes involved in fibrinolysis, such as plasmin.
The synthesis of Epsilon-Aminocaproic Acid-d10 Hydrochloride typically involves deuteration techniques. Common methods include:
The reaction conditions for synthesizing Epsilon-Aminocaproic Acid-d10 Hydrochloride generally involve controlled temperatures and pressures to optimize the exchange process. The purity of the final product is critical for its application in research, typically achieving a purity level of 98% or higher.
Epsilon-Aminocaproic Acid-d10 Hydrochloride has a molecular formula of C6H4D10ClNO2 and a molecular weight of approximately 177.70 g/mol. The structure features a hexanoic acid backbone with an amino group at one end and a hydrochloride salt formation.
Epsilon-Aminocaproic Acid-d10 Hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
Epsilon-Aminocaproic Acid-d10 Hydrochloride acts primarily by inhibiting the activation of plasminogen to plasmin. This inhibition occurs through reversible binding to the kringle domain of plasminogen.
The compound's action results in reduced fibrinolysis, which is particularly beneficial during surgical procedures or in patients with bleeding disorders. The non-deuterated form is known to be metabolized primarily in the kidneys, with approximately 65% excreted unchanged.
Epsilon-Aminocaproic Acid-d10 Hydrochloride has diverse applications across various fields:
This compound's ability to inhibit fibrinolysis makes it a valuable tool in both clinical and research settings, particularly where precise measurements and interactions are crucial.
Epsilon-Aminocaproic Acid-d10 Hydrochloride (EACA-d10 HCl) is a deuterium-labeled derivative of the antifibrinolytic drug epsilon-aminocaproic acid (EACA). Its chemical formula is C₆H₃D₁₀NO₂·HCl, with a molecular weight of 177.70 g/mol [4] [7]. The compound features ten deuterium atoms (²H or D) replacing all hydrogen atoms in the aliphatic chain of EACA, specifically at positions C2–C6 (Fig. 1). This structural modification preserves the core pharmacophore—the carboxylic acid and primary amine functional groups—while altering the molecular mass and bond kinetics. The hydrochloride salt enhances solubility for research applications. Key identifiers include:
Table 1: Structural Comparison of EACA and EACA-d10 HCl
Property | EACA | EACA-d10 HCl |
---|---|---|
Molecular Formula | C₆H₁₃NO₂ | C₆H₃D₁₀NO₂·HCl |
Molecular Weight (g/mol) | 131.17 | 177.70 |
Deuterium Positions | None | C2–C6 (aliphatic chain) |
Primary Mechanism | Plasmin inhibition | Identical to EACA |
Deuterium (²H), a stable, non-radioactive hydrogen isotope with an additional neutron, is strategically incorporated into pharmaceutical compounds to exploit the Deuterium Kinetic Isotope Effect (DKIE). Key physicochemical principles include:
The development of deuterated pharmaceuticals evolved from "deuterium switches" (analogs of marketed drugs) to de novo deuterated agents:
Table 2: Key Milestones in Deuterated Drug Development
Year | Development | Significance |
---|---|---|
1976 | First deuterated drug patent (fluoroalanine) | Demonstrated antimicrobial activity with improved PK [3] |
2017 | FDA approval of deutetrabenazine | Validated deuterium switch for Huntington’s chorea [2] |
2022 | FDA approval of deucravacitinib | First de novo deuterated drug (TYK2 inhibitor) [2] |
2023+ | EACA-d10 HCl in research | Metabolic tracer for antifibrinolytic studies [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7